2-Stearyl-2-thiopsuedourea
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Overview
Description
2-Stearyl-2-thiopsuedourea is a chemical compound known for its unique structure and properties. It is an organosulfur compound, which means it contains sulfur atoms in its molecular structure.
Preparation Methods
The synthesis of 2-Stearyl-2-thiopsuedourea typically involves the reaction of stearyl isothiocyanate with ammonia or primary amines. The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
2-Stearyl-2-thiopsuedourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Stearyl-2-thiopsuedourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Stearyl-2-thiopsuedourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The pathways involved may include redox reactions and covalent modifications of target molecules .
Comparison with Similar Compounds
2-Stearyl-2-thiopsuedourea can be compared with other similar compounds, such as thiourea and its derivatives. These compounds share similar structural features but differ in their specific chemical properties and applications. For example, thiourea is widely used in organic synthesis and has various biological activities, whereas this compound is more specialized in its applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Properties
CAS No. |
45270-09-5 |
---|---|
Molecular Formula |
C19H40N2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
octadecyl carbamimidothioate |
InChI |
InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21) |
InChI Key |
IQYGWEPIBFAIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(=N)N |
Origin of Product |
United States |
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